molecular formula C18H18BrFN4O B12160332 N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B12160332
M. Wt: 405.3 g/mol
InChI Key: MTWASGVNYMRWHB-UHFFFAOYSA-N
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Description

The compound N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide features a pyrazolo[3,4-b]pyridine core substituted with methyl groups at positions 1 and 3, an isopropyl group at position 6, and a carboxamide-linked 4-bromo-2-fluorophenyl moiety. This structure combines a fused heterocyclic core with halogenated and branched alkyl substituents, which are common in pharmaceuticals for modulating lipophilicity, metabolic stability, and target binding. The bromo and fluoro substituents on the aryl group enhance steric and electronic interactions, while the isopropyl group likely increases hydrophobicity .

Properties

Molecular Formula

C18H18BrFN4O

Molecular Weight

405.3 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H18BrFN4O/c1-9(2)15-8-12(16-10(3)23-24(4)17(16)21-15)18(25)22-14-6-5-11(19)7-13(14)20/h5-9H,1-4H3,(H,22,25)

InChI Key

MTWASGVNYMRWHB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NC3=C(C=C(C=C3)Br)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of the compound.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Structure

The pyrazolo[3,4-b]pyridine core distinguishes the target compound from pyrazoline (e.g., compounds in ) and pyrimidine derivatives (e.g., ). In contrast:

  • Pyrazoline derivatives (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) have a partially saturated five-membered ring, introducing flexibility and reducing planarity .
  • Pyrimidine derivatives (e.g., ’s compound) feature a six-membered ring with two nitrogen atoms, offering distinct hydrogen-bonding capabilities .

Substituent Analysis

Aryl Groups:
  • Target Compound : The 4-bromo-2-fluorophenyl group combines a bulky bromine (van der Waals radius: 1.85 Å) at the para position and a smaller fluorine (1.47 Å) at the ortho position. This arrangement may optimize steric bulk and electronic effects (e.g., electron-withdrawing fluorine enhances carboxamide acidity) .
  • Compounds : Feature 4-fluorophenyl or 4-bromophenyl groups on pyrazoline cores. The absence of dual halogenation limits electronic modulation compared to the target compound .
  • Compound : Includes a 4-fluorophenyl group on a pyrimidine ring, but lacks bromine, reducing lipophilicity .
Functional Groups:
  • Carboxamide (Target): Provides hydrogen-bond donor/acceptor sites, improving solubility and target interactions.
  • Methanesulfonamide () : Sulfonamides are more acidic (pKa ~1-2) than carboxamides (pKa ~10-12), altering ionization and binding under physiological conditions .

Physicochemical Properties (Hypothetical Comparison)

Compound Core Structure Aryl Substituents Functional Group Predicted logP* Molecular Weight (g/mol)
Target Compound Pyrazolo[3,4-b]pyridine 4-bromo-2-fluorophenyl Carboxamide ~4.2 ~447.3
3-(4-Fluorophenyl)-5-phenylpyrazoline Pyrazoline 4-fluorophenyl Carbaldehyde ~3.1 ~298.3
N-[4-(4-Fluorophenyl)pyrimidine Pyrimidine 4-fluorophenyl Methanesulfonamide ~2.8 ~369.4

*logP estimated using fragment-based methods (e.g., Crippen’s method).

Research Implications

  • Its higher logP may favor blood-brain barrier penetration compared to less lipophilic analogs .
  • Compounds : Pyrazoline carbaldehydes may act as intermediates for further functionalization but lack the stability of fused-ring systems .
  • Compound : The pyrimidine-sulfonamide scaffold is prevalent in dihydrofolate reductase inhibitors, though the absence of bromine may reduce halogen bonding .

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